Positional Isomer Impact on Immunoproteasome β5i Inhibition: Evidence from Chloro-Scan SAR
The 4-chloro positional isomer is structurally distinct from the well-characterized 5-, 6-, and 7-chloro isomers. In the only published systematic chloro-position scan of benzoxazole-2-carbonitriles, the β5i IC50 values vary by nearly an order of magnitude depending on chlorine position: parent compound IC50 = 83 ± 6.0 µM; 5-Cl IC50 = 67 ± 11 µM; 6-Cl IC50 = 9.1 ± 4.5 µM; 7-Cl IC50 = 10 ± 4.6 µM, all measured under identical assay conditions (0.2 nM human iCP, 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4, 37°C, fluorogenic substrate Suc-LLVY-AMC, 90 min) [1]. The 4-Cl isomer was not included in this scan, representing an unexplored region of the positional SAR landscape. Because the 4-position is adjacent to the endocyclic oxygen of the oxazole ring, it experiences a distinct electronic environment (stronger inductive withdrawal, altered resonance) compared to positions 5, 6, and 7, and may engage in halogen bonding interactions in polar protein pockets that are geometrically inaccessible to the other isomers [1][2].
| Evidence Dimension | β5i inhibitory potency – positional isomer dependence |
|---|---|
| Target Compound Data | 4-Chlorobenzo[d]oxazole-2-carbonitrile: quantitative β5i IC50 not yet reported in peer-reviewed literature; structural position is adjacent to oxazole oxygen, creating unique steric and electronic constraints |
| Comparator Or Baseline | Parent (no Cl): IC50 = 83 ± 6.0 µM; 5-Cl: IC50 = 67 ± 11 µM; 6-Cl: IC50 = 9.1 ± 4.5 µM; 7-Cl: IC50 = 10 ± 4.6 µM |
| Quantified Difference | 9.1-fold potency range across Cl positions (best/worst); 8.3-fold improvement of 6-Cl over parent; 4-Cl value unknown—position represents an untested SAR vector adjacent to the oxazole oxygen |
| Conditions | Human immunoproteasome (iCP) at 0.2 nM; assay buffer: 0.01% SDS, 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4; substrate: Suc-LLVY-AMC; fluorescence monitoring at 460 nm (λex 360 nm) for 90 min at 37°C; IC50 calculated via GraphPad Prism from ≥3 independent determinations |
Why This Matters
For fragment-based screening campaigns targeting the immunoproteasome, the 4-Cl isomer fills a structurally unique SAR hole; procurement of this specific isomer is essential to complete the positional scan and identify the optimal chloro-substitution vector—a critical decision point before committing to lead optimization.
- [1] Kollár L et al. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors. Cells. 2021;10(12):3431. Table 1 and Section 2.3 (IC50 determination). View Source
- [2] Kollár L et al. Discovery of selective fragment-sized immunoproteasome inhibitors. Eur J Med Chem. 2021;219:113455. Discussion of chloro scan and halogen bonding potential. View Source
